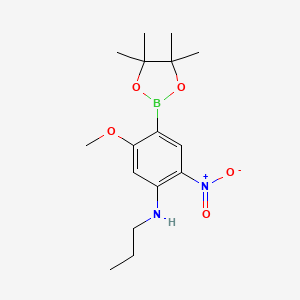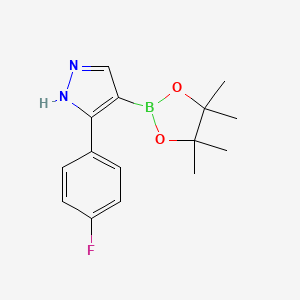
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde is an organoboron compound that features a thiazole ring substituted with a dioxaborolane group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the dioxaborolane group and the aldehyde functionality. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones to form the thiazole ring. The dioxaborolane group can be introduced via a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst . The aldehyde group is then introduced through formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Palladium catalysts, aryl or vinyl halides, and suitable bases such as potassium carbonate.
Major Products
Oxidation: 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-methanol.
Substitution: Various aryl or vinyl thiazole derivatives depending on the halide used.
Applications De Recherche Scientifique
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The dioxaborolane group can form reversible covalent bonds with diols, making it useful in enzyme inhibition or as a molecular probe . The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar boron-containing compound but with a benzene ring instead of a thiazole ring.
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring, offering different electronic properties and reactivity.
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole: Features an imidazole ring, which can engage in different types of interactions compared to thiazole.
Uniqueness
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of the thiazole ring, dioxaborolane group, and aldehyde functionality. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in synthesis, research, and industry .
Propriétés
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3S/c1-9(2)10(3,4)15-11(14-9)8-12-5-7(6-13)16-8/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXUHDUCQRABBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B7953941.png)

![6-Chloro-3-nitro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B7953958.png)
![1-[4-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-ol](/img/structure/B7953962.png)



![Ethyl 2,4-dioxo-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B7953991.png)


![1-[7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B7954024.png)


